1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
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Overview
Description
1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic organic compound characterized by the presence of a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Introduction of the Furan Ring: The furan ring can be incorporated via a coupling reaction with a furan derivative, such as furan-2-carboxylic acid.
Hydroxypropyl Urea Formation: The final step involves the reaction of the benzhydryl-furan intermediate with a hydroxypropyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzhydryl group can be reduced to a benzyl group under suitable conditions.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The hydroxypropyl urea moiety may form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)urea
- 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- 1-Benzhydryl-3-(furan-2-ylmethoxy)-azetidine
Uniqueness
1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzhydryl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18(19-12-7-15-26-19)13-14-22-21(25)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,20,24H,13-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBESCJNLJHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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